molecular formula C20H20ClN3O4S B2671683 7-chloro-1-(2-methylbenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251603-04-9

7-chloro-1-(2-methylbenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Cat. No. B2671683
CAS RN: 1251603-04-9
M. Wt: 433.91
InChI Key: WKXRJBCFBXCSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1-(2-methylbenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.91. The purity is usually 95%.
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Scientific Research Applications

Positive Allosteric Modulation of AMPA Receptors

One notable application in scientific research for related benzothiadiazine derivatives is as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These compounds, including 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, have demonstrated nootropic activity and an ability to enhance cognitive functions without the excitotoxic side effects associated with direct agonists. Their action involves modulation of neurotransmitter levels, such as acetylcholine and serotonin, in the brain, particularly in regions associated with learning and memory, like the hippocampus. Such properties make them potential candidates for treating cognitive disorders and enhancing brain function (Citti et al., 2016).

Phosphodiesterase 7 Inhibitors

Benzothiadiazine derivatives have also been explored for their inhibitory effects on Phosphodiesterase 7 (PDE7), highlighting a potential therapeutic avenue for T-cell-dependent disorders. The identification of benzyl derivatives of 2,1,3-benzo- and benzothieno[3,2-a]thiadiazine 2,2-dioxides as inhibitors opens new research paths for the treatment of inflammatory and autoimmune diseases. These compounds have demonstrated promising PDE7 inhibitory activity, pointing to their potential as leads for drug development aimed at modulating immune responses (Martínez et al., 2000).

Anticancer and Antiviral Activities

Further applications of benzothiadiazine derivatives in scientific research include their potential as anticancer and antiviral agents. Some compounds have shown activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines, suggesting their utility in cancer therapy. Additionally, derivatives have demonstrated efficacy against human cytomegalovirus (HCMV) and HIV, indicating their potential in treating viral infections. This broad spectrum of antiviral and anticancer activity underlines the versatility of benzothiadiazine derivatives in pharmacological research, offering new avenues for the development of therapeutic agents (Havrylyuk et al., 2010; Martínez et al., 2000).

properties

IUPAC Name

[7-chloro-1-[(2-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-14-4-2-3-5-15(14)13-24-17-12-16(21)6-7-18(17)29(26,27)19(22-24)20(25)23-8-10-28-11-9-23/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXRJBCFBXCSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=CC(=C3)Cl)S(=O)(=O)C(=N2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1-(2-methylbenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

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